molecular formula C19H30N2O B5113664 1-(3-methylbenzyl)-N-(3-methylbutyl)piperidine-4-carboxamide

1-(3-methylbenzyl)-N-(3-methylbutyl)piperidine-4-carboxamide

Cat. No.: B5113664
M. Wt: 302.5 g/mol
InChI Key: QWVIJJFSVQGEGO-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-N-(3-methylbutyl)piperidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a 3-methylbenzyl group and a 3-methylbutyl group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of 1-(3-methylbenzyl)-N-(3-methylbutyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the 3-methylbenzyl and 3-methylbutyl groups. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: The 3-methylbenzyl and 3-methylbutyl groups are introduced via nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable reagents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-methylbenzyl)-N-(3-methylbutyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and specific catalysts, with major products varying based on the reaction type and conditions.

Scientific Research Applications

1-(3-methylbenzyl)-N-(3-methylbutyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological molecules.

    Medicine: Research explores its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-N-(3-methylbutyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-methylbenzyl)-N-(3-methylbutyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(3-methylbenzyl)-N-(3-methylpropyl)piperidine-4-carboxamide: Differing by the length of the alkyl chain, this compound may exhibit distinct chemical and biological properties.

    1-(3-methylbenzyl)-N-(3-methylpentyl)piperidine-4-carboxamide: With a longer alkyl chain, this compound’s reactivity and interactions may vary.

Properties

IUPAC Name

N-(3-methylbutyl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c1-15(2)7-10-20-19(22)18-8-11-21(12-9-18)14-17-6-4-5-16(3)13-17/h4-6,13,15,18H,7-12,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVIJJFSVQGEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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